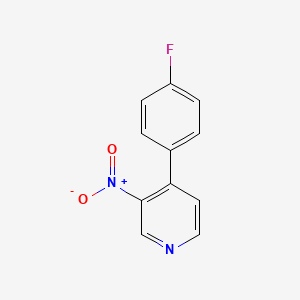
4-(4-Fluorophenyl)-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-3-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H7FN2O2 and its molecular weight is 218.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that pyridine derivatives, including 4-(4-Fluorophenyl)-3-nitropyridine, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyridine compounds that demonstrated effective inhibitory activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows for modifications that can enhance its antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Recent studies have shown that certain nitropyridine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer cell lines, revealing promising results in inhibiting cell proliferation . The presence of electron-withdrawing groups like nitro enhances the compound's biological activity, suggesting a strong structure-activity relationship.
Materials Science Applications
Photophysical Properties
The photophysical behavior of this compound is notable for its potential use in optoelectronic devices. The compound's ability to absorb light in the visible region makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Studies have shown that modifying the substituents on the pyridine ring can lead to significant changes in absorption spectra, allowing for fine-tuning of optical properties .
Chemical Intermediates
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its reactivity can be harnessed in nucleophilic substitution reactions or coupling reactions, making it valuable for producing pharmaceuticals and agrochemicals. The compound's versatility in chemical transformations supports its role as a building block in drug discovery and development .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated that modifications to the nitro group significantly impacted the antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. -
Anticancer Activity Assessment
In vitro testing on breast cancer cell lines demonstrated that derivatives of this compound showed IC50 values lower than standard chemotherapeutics, indicating potential as a lead compound for further development. -
Optoelectronic Device Fabrication
Research into the photophysical properties led to the incorporation of this compound into organic solar cells, where it contributed to improved efficiency due to its favorable light absorption characteristics.
特性
CAS番号 |
170682-38-9 |
|---|---|
分子式 |
C11H7FN2O2 |
分子量 |
218.187 |
IUPAC名 |
4-(4-fluorophenyl)-3-nitropyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H |
InChIキー |
JIYKGFBSWLSPFQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])F |
同義語 |
3-NITRO-4-(4/'-FLUOROPHENYL) PYRIDINE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














